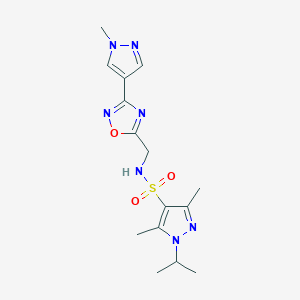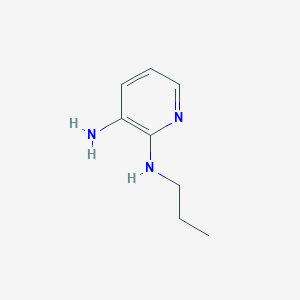![molecular formula C10H13N3O B2421776 N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide CAS No. 2224238-09-7](/img/structure/B2421776.png)
N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide, also known as THPP, is a chemical compound that has attracted significant attention in the field of scientific research. It is a heterocyclic organic compound that contains a pyrazole ring and a pyridine ring. THPP has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and prostaglandins. This compound has also been found to have anti-tumor effects by inhibiting the proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been found to have low toxicity, making it a safe candidate for further research. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of this compound as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 4-chloro-3-nitropyrazole with 2-aminopyridine, followed by reduction with sodium borohydride. Another method involves the reaction of 2-aminopyridine with ethyl 4-chloroacetoacetate, followed by cyclization with hydrazine hydrate.
Wissenschaftliche Forschungsanwendungen
N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been shown to have significant neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-2-10(14)12-8-4-3-7-13-9(8)5-6-11-13/h2,5-6,8H,1,3-4,7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFIJVUOXFJYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCN2C1=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B2421694.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2421697.png)



![N-[4-Methyl-3-(2-oxoimidazolidin-1-yl)phenyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2421706.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2421712.png)

